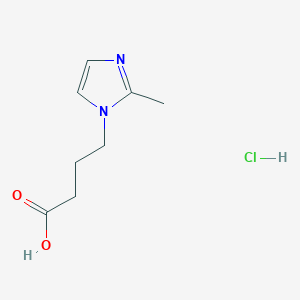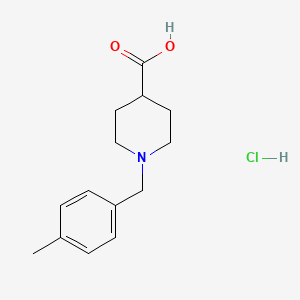![molecular formula C21H29NO B1389207 N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline CAS No. 1040687-05-5](/img/structure/B1389207.png)
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline
Descripción general
Descripción
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.46 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline involves multiple steps. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: This step involves the acylation of a phenol derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The final step involves the nitration of the resulting compound to introduce the nitro group, which is subsequently reduced to an amine.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Análisis De Reacciones Químicas
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or aniline groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts depending on the desired reaction.
Aplicaciones Científicas De Investigación
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical reactions and materials.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals, contributing to various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline can be compared with other similar compounds such as :
N-{2-[2-(tert-Butyl)phenoxy]propyl}-3,5-dimethylaniline: This compound has a tert-butyl group instead of a sec-butyl group, which may result in different chemical and biological properties.
N-{2-[2-(iso-Butyl)phenoxy]propyl}-3,5-dimethylaniline: The iso-butyl group in this compound can lead to variations in reactivity and interactions compared to the sec-butyl derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and applications compared to its analogs.
Propiedades
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-6-17(4)20-9-7-8-10-21(20)23-18(5)14-22-19-12-15(2)11-16(3)13-19/h7-13,17-18,22H,6,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBPBHSCRNCHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


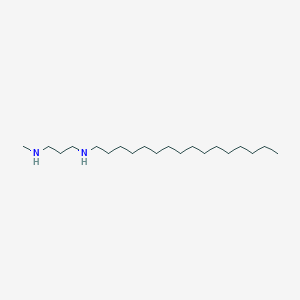
![N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine](/img/structure/B1389125.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389127.png)

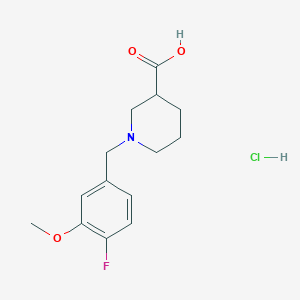
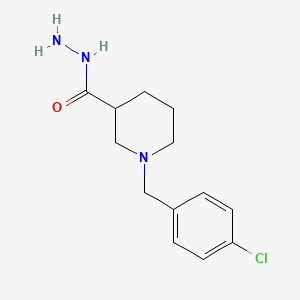
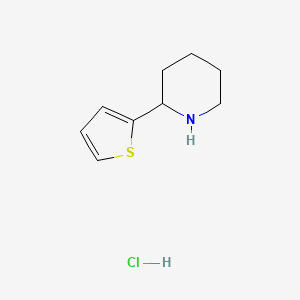

![N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1389141.png)
![5-Fluoro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1389142.png)
![2,7-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1389143.png)
![[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1389144.png)
